molecular formula C22H27N3O4S2 B14797829 N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide

N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B14797829
M. Wt: 461.6 g/mol
InChI Key: RSQJPEVDYYQPDQ-UHFFFAOYSA-N
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Description

N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide is a complex organic compound with a unique structure that includes a cyclohexylamino group, a sulfonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the cyclohexylamino group: This involves the reaction of cyclohexylamine with a suitable sulfonyl chloride to form the cyclohexylamino sulfonyl intermediate.

    Attachment of the phenyl group: The phenyl group is introduced through a nucleophilic substitution reaction, where the cyclohexylamino sulfonyl intermediate reacts with a phenyl halide.

    Formation of the carbonothioyl group: This step involves the reaction of the phenyl intermediate with a suitable thiocarbonyl reagent to form the carbonothioyl group.

    Attachment of the 4-methylphenoxy group: The final step involves the reaction of the carbonothioyl intermediate with 4-methylphenol under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:

    Batch processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous flow processing: Where reactants are continuously fed into a reactor and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The phenyl and cyclohexylamino groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides, acids, or bases are used depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide
  • N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(2-methylphenoxy)acetamide
  • N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-ethylphenoxy)acetamide

Uniqueness

N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N3O4S2

Molecular Weight

461.6 g/mol

IUPAC Name

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H27N3O4S2/c1-16-7-11-19(12-8-16)29-15-21(26)24-22(30)23-17-9-13-20(14-10-17)31(27,28)25-18-5-3-2-4-6-18/h7-14,18,25H,2-6,15H2,1H3,(H2,23,24,26,30)

InChI Key

RSQJPEVDYYQPDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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